4-(叠氮甲基)哌啶;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

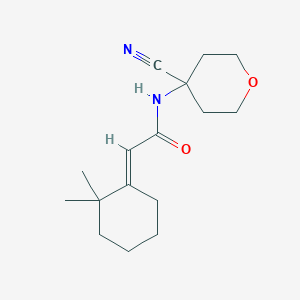

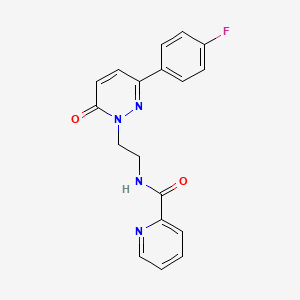

“4-(Azidomethyl)piperidine;hydrochloride” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

The synthesis of 4-piperidones, which are related to “4-(Azidomethyl)piperidine;hydrochloride”, has been described in the literature . Conjugate reduction of dihydropyridones have generally been carried out using expensive L or K-Selectrides, as catalytic hydrogenation often leads to over reduction . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N -acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .Molecular Structure Analysis

Piperidine, a related compound, is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

Anticancer Agent Development

4-(Azidomethyl)piperidine hydrochloride: is being explored for its potential in anticancer drug development. Piperidine derivatives, including this compound, have shown promise in acting against various cancer types by modulating crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt . These pathways are essential for cancer cell survival, and their inhibition can lead to cell cycle arrest and apoptosis .

Synthesis of Biologically Active Piperidines

The compound serves as a key intermediate in synthesizing biologically active piperidines. These piperidine derivatives are important in the pharmaceutical industry, being present in over twenty classes of drugs . The versatility of piperidine rings allows for the creation of a wide range of pharmacologically active molecules.

Drug Synthesis and Design

In drug synthesis, 4-(Azidomethyl)piperidine hydrochloride is used to construct complex molecules with potential therapeutic applications. It’s involved in multicomponent reactions, cyclization, and amination processes that are foundational in creating new medicinal compounds .

Pharmacological Research

This compound is utilized in pharmacological research to study its effects on various diseases. Its derivatives have been investigated for their roles as antiviral, antimalarial, antimicrobial, and anti-inflammatory agents . This broad spectrum of activity makes it a valuable tool in drug discovery.

Organic Chemistry Research

In organic chemistry, 4-(Azidomethyl)piperidine hydrochloride is a significant reagent for studying reaction mechanisms and developing new synthetic methodologies. Its role in the synthesis of piperidones and piperidinediols is particularly noteworthy, as these are crucial intermediates in organic synthesis .

Industrial Applications

While specific industrial applications of 4-(Azidomethyl)piperidine hydrochloride are not extensively documented, its role as an intermediate in pharmaceutical manufacturing suggests its importance in the production of various drugs. The compound’s reactivity and incorporation into larger, more complex structures make it a valuable asset in chemical manufacturing processes.

安全和危害

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures . It is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation .

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

属性

IUPAC Name |

4-(azidomethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c7-10-9-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUNTOBDDMWCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azidomethyl)piperidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)

![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)

![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)

![1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2876944.png)